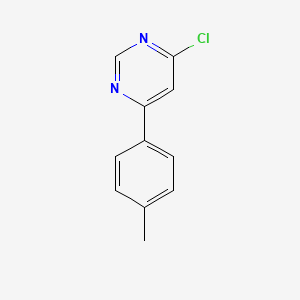![molecular formula C17H16F3N3O B13405938 1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an indole structure through a methylamino linkage. The unique structural features of this compound make it a subject of interest in medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
The synthesis of 1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using a combination of halogenation and nucleophilic substitution reactions.
Indole Synthesis: The indole moiety is prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The pyridine and indole units are coupled using a methylamino linker. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Final Assembly: The final step involves the acetylation of the indole nitrogen to form the ethanone derivative.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins or receptors.
Mecanismo De Acción
The mechanism of action of 1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The indole moiety can interact with aromatic amino acids in proteins, facilitating binding to specific sites. The methylamino linker provides flexibility, enabling the compound to adopt conformations that fit into binding pockets.
Comparación Con Compuestos Similares
1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone can be compared with similar compounds such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: This compound lacks the indole moiety and methylamino linker, making it less versatile in terms of biological interactions.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol:
5-Acetyl-2-(trifluoromethyl)pyridine: This compound has a simpler structure and different reactivity profile compared to the indole-containing compound.
The uniqueness of this compound lies in its combination of the trifluoromethyl-pyridine and indole moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16F3N3O |
|---|---|
Peso molecular |
335.32 g/mol |
Nombre IUPAC |
1-[7-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C17H16F3N3O/c1-11(24)23-8-7-13-3-2-4-14(16(13)23)21-9-12-5-6-15(22-10-12)17(18,19)20/h2-6,10,21H,7-9H2,1H3 |
Clave InChI |
KONVJSSRAMZADP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C1C(=CC=C2)NCC3=CN=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
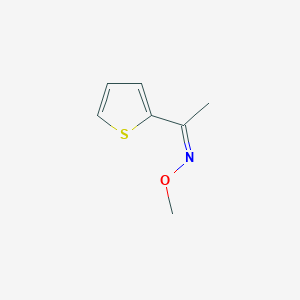
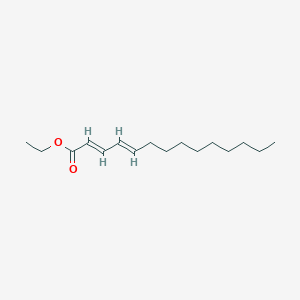
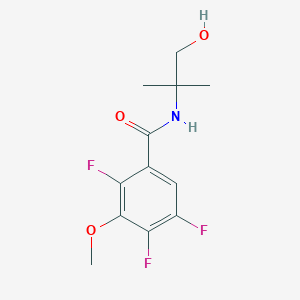
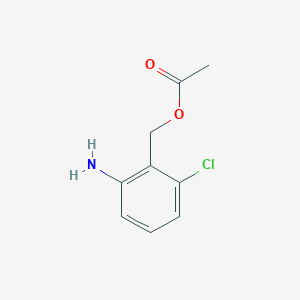
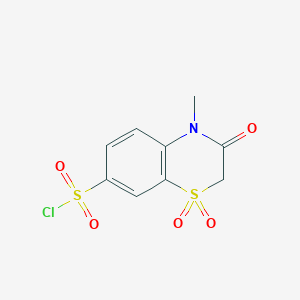
![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)
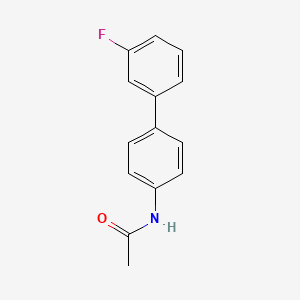
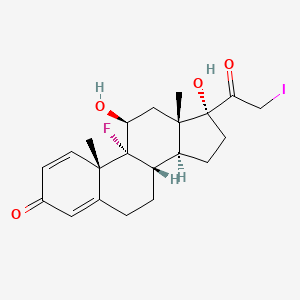
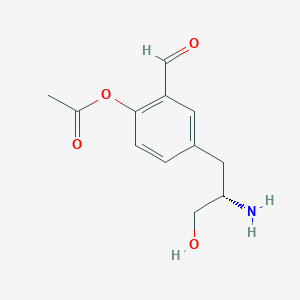
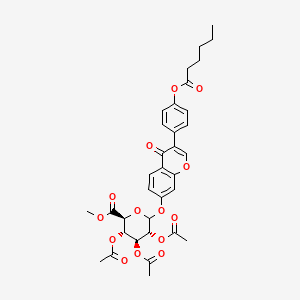
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
